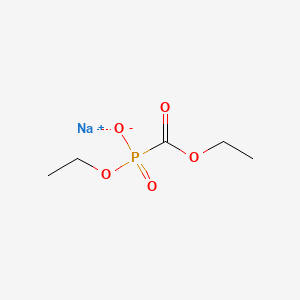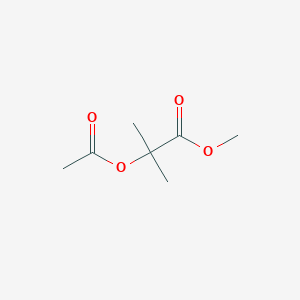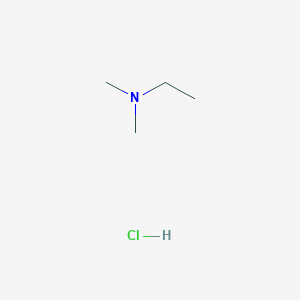
Ethoxy(ethoxycarbonyl)phosphinic acid
説明
Ethyl sodium (ethoxycarbonyl)phosphonate is a type of chemical entity and a subclass of phosphonate salt and phosphonate ester . It has a chemical formula of C₅H₁₀NaO₅P . It is also known as a phosphonate, which is an organophosphorus compound containing C−PO (OR)2 groups .
Synthesis Analysis
Phosphonic acids, such as Ethyl sodium (ethoxycarbonyl)phosphonate, can be prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced by McKenna, is favored due to its convenience, high yields, very mild conditions, and chemoselectivity . Microwave irradiation has been investigated as a means to accelerate the BTMS silyldealkylations .Molecular Structure Analysis
The molecular structure of Ethyl sodium (ethoxycarbonyl)phosphonate includes a phosphonate group, which is a phosphorus atom bonded to an oxygen atom and two alkyl groups . The exact structure can be represented by the canonical SMILES string: CCOC(=O)P(=O)([O-])OCC.[Na+] .Chemical Reactions Analysis
The reactions of phosphonate esters, like Ethyl sodium (ethoxycarbonyl)phosphonate, may involve heterolytic breaking of the P–H bond, which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc. (path a), P–O bond cleavage (as in hydrolysis, alcoholysis or transesterification, aminolysis, sulfhydrolysis, etc.) (path b), or O–C bond scission, e.g., dealkylation (path c) .科学的研究の応用
Synthesis of Unsaturated Carboxylic and Amino Acids
Ethyl sodium (ethoxycarbonyl)phosphonate has been used in the synthesis of unsaturated carboxylic and amino acids of the adamantane series, employing organophosphorus reagents. The sodium derivative of diethyl(3-amino-1-ethoxycarbonylpropane)phosphonic acid is obtained by reacting triethyl phosphonoacetate with ethylene imine in the presence of sodium hydride. This compound is then used in the Horner-Emmons reaction with carbonyl derivatives of adamantane series to afford corresponding unsaturated amino acids. This process highlights the versatility of ethyl sodium (ethoxycarbonyl)phosphonate in synthesizing complex organic compounds with potential applications in medicinal chemistry and drug design (Miryan et al., 2002).
Reaction with Diethyl Carbonate
The reaction of (ethoxycarbonylfuryl)methanephosphonates with diethyl carbonate in the presence of sodium foil has been studied, revealing insights into the synthesis of furylacetic acid derivatives. This research illustrates the impact of the conjugation of the acidifying group with the carbanion center on the reactivity and yield of these compounds. Such studies are crucial for the development of novel organic synthesis methodologies and the production of valuable intermediates for further chemical transformations (Pevzner, 2014).
Stabilization of Platinum Nanoparticles
Ethyl sodium (ethoxycarbonyl)phosphonate derivatives, such as sodium 2-(diphenylphosphino)ethyl phosphonate, have been explored as stabilizing agents for platinum nanoparticles (Pt-NPs) in aqueous solutions. These nanoparticles show high catalytic activity and a remarkably narrow particle size distribution, which is significant for applications in catalysis and material science. The research on Pt-NPs stabilization opens new avenues for the utilization of ethyl sodium (ethoxycarbonyl)phosphonate in nanotechnology and catalysis research (Richter et al., 2012).
作用機序
Target of Action
Ethyl sodium (ethoxycarbonyl)phosphonate is a type of phosphonate, a class of compounds that are known to mimic phosphates and carboxylates of biological molecules . Phosphonates are often used to inhibit enzymes that utilize various phosphates as substrates
Mode of Action
Phosphonates in general are known to act as inhibitors of enzymes that utilize phosphates as substrates . They achieve this by mimicking the structure of the substrate, thereby blocking the enzyme’s active site . This prevents the enzyme from catalyzing its normal reaction, leading to an alteration in the metabolic pathway.
Biochemical Pathways
Phosphonates, including ethyl sodium (ethoxycarbonyl)phosphonate, are involved in various biochemical pathways. They are known to inhibit enzymes that utilize phosphates, thereby affecting the corresponding metabolic pathways . For instance, they can interfere with the pathways involving phosphoenolpyruvate (PEP), a key intermediate in several biochemical pathways
Pharmacokinetics
Phosphonates in general are known to have unique pharmacokinetic properties due to their structural similarity to biological phosphates . They are often transformed into appropriate prodrugs to improve their pharmacokinetic properties, such as bioavailability .
Result of Action
As a phosphonate, it is likely to inhibit enzymes that utilize phosphates, leading to alterations in the corresponding metabolic pathways . This can result in a variety of downstream effects, depending on the specific pathways and cells involved.
Action Environment
The action of ethyl sodium (ethoxycarbonyl)phosphonate, like other phosphonates, can be influenced by various environmental factors. Additionally, the stability and efficacy of phosphonates can be affected by factors such as pH and temperature .
将来の方向性
The future directions of research into Ethyl sodium (ethoxycarbonyl)phosphonate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the microwave-assisted BTMS (MW-BTMS) dealkylation of phosphonate alkyl esters could be further investigated . Additionally, the trace quantification of phosphonates from various environmental samples could be an area of future research .
特性
IUPAC Name |
ethoxy(ethoxycarbonyl)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c1-3-9-5(6)11(7,8)10-4-2/h3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHYGCUMKFRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)P(=O)(O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993093 | |
| Record name | Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72305-10-3, 72304-94-0 | |
| Record name | Ethoxy(ethoxycarbonyl)phosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHOXY(ETHOXYCARBONYL)PHOSPHINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PMH3X6SZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3061170.png)



